Spiro[2.3]hexan-5-amine hydrochloride
Overview
Description
Spiro[2.3]hexan-5-amine hydrochloride is a chemical compound with the molecular formula C6H12ClN and a molecular weight of 133.62 . It is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H11N.ClH/c7-5-3-6(4-5)1-2-6;/h5H,1-4,7H2;1H . This indicates that the compound consists of a six-membered ring with an amine group and a chloride ion .Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 133.62 . The storage temperature is 4 degrees Celsius .Scientific Research Applications
1. Synthesis and Structural Analysis
Spiro[2.3]hexan-5-amine hydrochloride has been a subject of interest in the synthesis of novel non-natural spiro compounds. For instance, it has been used in the synthesis of novel spiro hexane amino acids, which are conformationally rigid analogs of γ-aminobutyric acid (GABA). These compounds are significant as they show potential as modulators of GABAergic cascades in the human central nervous system (Yashin et al., 2017). Additionally, synthesis of functionalized spiro compounds from cyclopropenes and azomethine ylides via [3 + 2]-cycloaddition has been explored, highlighting the versatility of spiro compounds in chemical synthesis (Filatov et al., 2017).
2. Exploration in Pharmacology
In the pharmacological domain, spiro compounds have been investigated for their potential therapeutic applications. The synthesis of novel synthetic spiro-linked amino acids, analogs of glutamic acid and lysine, showcases the exploration of these compounds in medicinal chemistry (Yashin et al., 2019). Moreover, spiro compounds have been evaluated for their anticancer activity, particularly against the human leukemia K562 cell line, indicating their potential application in cancer treatment (Filatov et al., 2017).
3. Material Science Applications
In the field of material science, spiro compounds like this compound have been used in the development of novel materials. For instance, high organosolubility and optical transparency of polyimides derived from spiro compounds have been reported, which could be significant for various industrial applications (Shu-jiang et al., 2011).
Safety and Hazards
Spiro[2.3]hexan-5-amine hydrochloride is classified under the GHS07 hazard class . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .
Mechanism of Action
Target of Action
Most drugs interact with specific proteins in the body, often enzymes or receptors, which are involved in physiological or pathological processes. The drug’s interaction with its target can inhibit or enhance the target’s function, leading to therapeutic effects .
Mode of Action
The drug binds to its target, often through non-covalent interactions such as hydrogen bonding or van der Waals forces. This binding can cause a conformational change in the target protein, altering its function .
Biochemical Pathways
The drug’s interaction with its target can affect various biochemical pathways. For example, a drug that inhibits an enzyme might decrease the production of a certain metabolite, affecting downstream processes .
Pharmacokinetics
This refers to how the drug is absorbed, distributed, metabolized, and excreted by the body (ADME). Factors such as the drug’s chemical properties, route of administration, and the patient’s physiological state can affect its pharmacokinetics .
Result of Action
The ultimate effects of the drug depend on its mode of action and the biochemical pathways it affects. This can result in changes at the molecular, cellular, tissue, or whole-body level .
Action Environment
Various environmental factors can influence a drug’s action. For example, the presence of other drugs, the patient’s diet, and genetic factors can affect the drug’s efficacy and potential side effects .
Properties
IUPAC Name |
spiro[2.3]hexan-5-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c7-5-3-6(4-5)1-2-6;/h5H,1-4,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBQWUWDGBPHOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909324-94-2 | |
Record name | spiro[2.3]hexan-5-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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